REACTION_CXSMILES
|
[O-]CC.[Na+].[C:5]([C:10]1[O:11][C:12]([CH3:17])=[C:13]([OH:16])[C:14]=1[OH:15])(OCC)=O>CN(C)C=O.C1(C)C=CC=CC=1>[OH:15][C:14]1[C:13](=[O:16])[CH:12]([CH3:17])[O:11][C:10]=1[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
2-carbethoxy-5-methyl-3,4-dihydroxy-furan
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C=1OC(=C(C1O)O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 L three-necked flask fitted with a mechanical stirrer and a gas inlet tube
|
Type
|
ADDITION
|
Details
|
To the stirred suspension is added at room temperature, under nitrogen
|
Type
|
CUSTOM
|
Details
|
Gaseous methyl bromide is bubbled through the stirred reaction mixture at 30°-40° C. till the pH of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The solvents are removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in a solution of 80 g of sodium hydroxide in 350 ml of water
|
Type
|
EXTRACTION
|
Details
|
continuously extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from ether
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(C(OC1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.5 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-]CC.[Na+].[C:5]([C:10]1[O:11][C:12]([CH3:17])=[C:13]([OH:16])[C:14]=1[OH:15])(OCC)=O>CN(C)C=O.C1(C)C=CC=CC=1>[OH:15][C:14]1[C:13](=[O:16])[CH:12]([CH3:17])[O:11][C:10]=1[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
2-carbethoxy-5-methyl-3,4-dihydroxy-furan
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C=1OC(=C(C1O)O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 L three-necked flask fitted with a mechanical stirrer and a gas inlet tube
|
Type
|
ADDITION
|
Details
|
To the stirred suspension is added at room temperature, under nitrogen
|
Type
|
CUSTOM
|
Details
|
Gaseous methyl bromide is bubbled through the stirred reaction mixture at 30°-40° C. till the pH of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The solvents are removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in a solution of 80 g of sodium hydroxide in 350 ml of water
|
Type
|
EXTRACTION
|
Details
|
continuously extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from ether
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(C(OC1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.5 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-]CC.[Na+].[C:5]([C:10]1[O:11][C:12]([CH3:17])=[C:13]([OH:16])[C:14]=1[OH:15])(OCC)=O>CN(C)C=O.C1(C)C=CC=CC=1>[OH:15][C:14]1[C:13](=[O:16])[CH:12]([CH3:17])[O:11][C:10]=1[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
2-carbethoxy-5-methyl-3,4-dihydroxy-furan
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C=1OC(=C(C1O)O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 L three-necked flask fitted with a mechanical stirrer and a gas inlet tube
|
Type
|
ADDITION
|
Details
|
To the stirred suspension is added at room temperature, under nitrogen
|
Type
|
CUSTOM
|
Details
|
Gaseous methyl bromide is bubbled through the stirred reaction mixture at 30°-40° C. till the pH of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The solvents are removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in a solution of 80 g of sodium hydroxide in 350 ml of water
|
Type
|
EXTRACTION
|
Details
|
continuously extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from ether
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(C(OC1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.5 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |